3-Butyl-3-hydroxy-2-methylisoindolin-1-one
Description
Significance of the Isoindolinone Core Structure in Chemical Biology
The isoindolinone framework is a key structural motif found in numerous natural products and synthetic molecules with significant biological properties. rsc.orgnih.gov Its rigid structure provides a well-defined orientation for appended functional groups, allowing for specific interactions with biological targets. Researchers have successfully developed isoindolinone-based compounds with activities including anticancer, anti-inflammatory, and neuroprotective effects. bldpharm.comleyan.com The versatility of the isoindolinone core allows for chemical modifications at several positions, enabling the fine-tuning of pharmacological profiles.
Historical Context of Isoindolinone Research and Discovery
The history of isoindolinone research is marked by both serendipitous discoveries and rational drug design. One of the most well-known, albeit infamous, examples is thalidomide, an isoindolinone derivative introduced in the late 1950s. nih.gov While its tragic history is a stark reminder of the importance of rigorous drug testing, subsequent research into its mechanisms of action has led to the development of safer and more effective immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide, which are also based on the isoindolinone scaffold. nih.gov These later discoveries have revitalized interest in this class of compounds, driving further exploration of their therapeutic potential.
Rationale for Investigating 3-Butyl-3-hydroxy-2-methylisoindolin-1-one
While extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the established importance of the isoindolinone scaffold. The presence of a hydroxyl group at the 3-position is a common feature in many biologically active isoindolinones, often contributing to their interaction with target proteins. The butyl and methyl substitutions on the core structure can influence the compound's lipophilicity, metabolic stability, and binding affinity. Therefore, this compound represents a novel chemical entity with the potential to exhibit interesting biological activities, warranting further scientific inquiry.
Table 1: Chemical Properties of this compound nih.gov
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 4770-21-2 |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| InChI Key | LQIOZXVYMYPLFN-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | 98% |
| Storage | Sealed in dry, 2-8°C |
Overview of Research Trajectories for Novel Chemical Entities
The investigation of novel chemical entities like this compound typically follows a structured research trajectory. This begins with the design and synthesis of the molecule, often guided by computational modeling to predict its properties and potential biological targets. Following successful synthesis and characterization, the compound undergoes a series of in vitro biological assays to screen for activity against various cell lines or enzymes. Promising candidates are then further evaluated in more complex biological systems. This systematic approach allows researchers to identify and optimize new compounds with therapeutic potential. The diverse biological activities of known isoindolinones suggest that novel derivatives, including this compound, are valuable candidates for such research programs. chemicalbook.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-3-hydroxy-2-methylisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-4-9-13(16)11-8-6-5-7-10(11)12(15)14(13)2/h5-8,16H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIOZXVYMYPLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C(=O)N1C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Butyl 3 Hydroxy 2 Methylisoindolin 1 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. rsc.org For 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, the primary retrosynthetic disconnections focus on the formation of the heterocyclic core and the introduction of the key substituents.
Two logical disconnection points are the C-N bond within the lactam ring and the C-C bond connecting the butyl group to the C3 position.
C-N Bond Disconnection: Cleavage of the amide bond between N2 and C1 leads to a substituted 2-acylbenzoic acid derivative. This precursor, a 2-(1-hydroxy-1-pentanoyl)benzoic acid derivative, could theoretically undergo intramolecular cyclization with methylamine (B109427) to form the target molecule. This strategy highlights the importance of synthesizing appropriately functionalized benzoic acid precursors.
C3-Butyl Bond Disconnection: A more common and strategically sound disconnection involves breaking the bond between the C3 carbon and the butyl group. This leads to a key intermediate, an N-acyliminium ion, or its precursor, N-methylphthalimide. The butyl group can then be introduced via a nucleophilic addition using an organometallic reagent such as a butyl Grignard reagent (butylmagnesium bromide) or butyllithium. This approach simplifies the synthesis to the preparation of the phthalimide (B116566) precursor and a subsequent addition reaction.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursors | Starting Materials |
| This compound | N-Methylphthalimide + Butyl Grignard Reagent | Phthalic Anhydride (B1165640) + Methylamine + 1-Bromobutane (B133212) + Magnesium |
Classical Synthetic Routes to the Isoindolinone Nucleus
Classical approaches to the isoindolinone core typically involve the construction of the lactam ring through cyclization reactions of appropriately substituted aromatic precursors.
Ring-Closing Reactions and Cyclization Strategies
The formation of the five-membered lactam ring is the cornerstone of isoindolinone synthesis. A highly effective and widely used classical method involves the nucleophilic addition of an organometallic reagent to a phthalimide derivative. Specifically for the target molecule, the addition of a butyl organometallic reagent to N-methylphthalimide represents a direct and efficient route. The reaction proceeds via nucleophilic attack of the butyl anion at one of the electrophilic carbonyl carbons of the imide. The resulting tetrahedral intermediate, upon aqueous workup, yields the desired this compound.
Another classical, though less direct, strategy is the intramolecular cyclization of a 2-acylbenzoic acid derivative with a primary amine. In this case, a derivative of 2-hexanoylbenzoic acid would be required to react with methylamine. This pathway often requires harsher reaction conditions to facilitate the dehydration and ring closure to form the lactam.
Precursor Design and Synthesis
The success of classical synthetic routes hinges on the availability and synthesis of key precursors.
N-Methylphthalimide: This precursor is readily synthesized from commercially available starting materials. The most common method involves the reaction of phthalic anhydride with methylamine. This condensation reaction can be carried out under various conditions, including heating the neat reactants or using a solvent to azeotropically remove the water formed during the reaction. One documented method involves adding phthalic anhydride, a 40% aqueous methylamine solution, and toluene (B28343) to a reactor and carrying out a reflux reaction to remove water. irb.hr Another approach involves heating phthalic anhydride and feeding methylamine gas into the reaction vessel. irb.hr
Butyl Organometallic Reagents: Butylmagnesium bromide (a Grignard reagent) and n-butyllithium are standard organometallic reagents. They are typically prepared by the reaction of 1-bromobutane or 1-chlorobutane (B31608) with magnesium or lithium metal, respectively, in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107). nih.gov These reagents are commercially available in various concentrations.
The following table summarizes a classical synthetic approach:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Phthalic Anhydride, Methylamine | Heat or Solvent (e.g., Toluene) | N-Methylphthalimide |
| 2 | N-Methylphthalimide, 1-Bromobutane | Magnesium, Diethyl Ether | Butylmagnesium Bromide |
| 3 | N-Methylphthalimide | Butylmagnesium Bromide, then H₂O workup | This compound |
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions compared to classical routes.
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis provides powerful tools for the construction of heterocyclic systems like isoindolinones. Rhodium-catalyzed C-H activation has emerged as a prominent strategy. nih.govdocumentsdelivered.comnih.gov In this approach, a benzamide (B126) derivative, often with a directing group, undergoes intramolecular annulation with an alkene or alkyne. For the synthesis of a 3-substituted isoindolinone, a suitably N-methylated benzamide could be coupled with an appropriate butyl-containing coupling partner under rhodium catalysis. While this method is highly versatile for a range of isoindolinones, its application to the specific synthesis of this compound would require a carefully designed substrate and coupling partner.
Palladium-catalyzed reactions, such as the intramolecular hydroamidation of 2-alkynylbenzamides, also provide a route to isoindolinones, though these typically yield 3-alkylideneisoindolinones which would require further transformation to the desired 3-hydroxy derivative.
Organocatalytic Methodologies
Organocatalysis has become a cornerstone of modern asymmetric synthesis, and its application to the preparation of chiral 3-substituted isoindolinones is well-documented. rsc.orgnih.gov These methods often proceed through the generation of N-acyliminium ions from 3-hydroxyisoindolinones, which then undergo enantioselective nucleophilic addition catalyzed by a chiral organocatalyst, such as a chiral phosphoric acid. nih.gov
While these methods are primarily focused on asymmetric synthesis, the underlying principle of activating a 3-hydroxyisoindolinone for further functionalization is relevant. For the synthesis of the target molecule, one could envision a two-step approach where a simpler 3-unsubstituted-3-hydroxy-2-methylisoindolin-1-one is first synthesized and then subjected to a butyl group addition under conditions that might be amenable to organocatalysis, although this is a less direct approach than the classical organometallic addition to a phthalimide.
A more direct organocatalytic approach involves the tandem aldol-cyclization-rearrangement reaction of a malonate with 2-cyanobenzaldehyde, catalyzed by a bifunctional thiourea-cinchona catalyst. rsc.org However, this method is tailored for the introduction of substituents derived from the malonate and would not directly yield the 3-butyl derivative.
Stereoselective Synthesis of Chiral Isoindolinones
The stereoselective synthesis of chiral isoindolinones, including this compound, is crucial as the biological activity of such molecules is often dependent on their absolute configuration. Several strategies have been developed to achieve high levels of stereocontrol.
One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral 3-substituted isoindolinones, chiral auxiliaries can be attached to the nitrogen atom of the isoindolinone precursor.
Another powerful technique is the use of chiral catalysts in asymmetric synthesis. These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment that favors the formation of one enantiomer over the other.
A plausible stereoselective synthesis for this compound could involve the asymmetric addition of a butyl nucleophile to an N-methylphthalimide precursor in the presence of a chiral ligand or catalyst. Alternatively, a chiral auxiliary attached to the nitrogen could guide the diastereoselective addition of a butyl Grignard reagent, followed by removal of the auxiliary. The choice of N-substituent can influence the stereochemical outcome of subsequent reactions, highlighting the importance of the methyl group in the target compound's structure. irb.hrresearchgate.net
| Method | Description | Key Features |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the desired product. | High diastereoselectivity can be achieved; requires additional steps for attachment and removal of the auxiliary. |
| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High enantioselectivity is possible; atom-economical as the catalyst is used in substoichiometric amounts. |
| Substrate Control | The inherent chirality of the starting material influences the stereochemical outcome of the reaction. | Can be highly effective if a suitable chiral starting material is available. |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. rsc.org For the synthesis of this compound, several green chemistry aspects can be considered.
Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are preferred as they generate less waste. Addition reactions, for example, are inherently atom-economical. The synthesis of this compound via the addition of a butyl Grignard reagent to N-methylphthalimide is an example of a reaction with good atom economy, as all the atoms of the butyl group are incorporated into the final product.
Reaction efficiency is a broader concept that also considers reaction yield, selectivity, and the ease of product isolation. To improve reaction efficiency, optimization of reaction conditions such as temperature, reaction time, and catalyst loading is crucial.
| Green Chemistry Metric | Description | Relevance to Synthesis |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Addition of a butyl group to an N-methylphthalimide precursor is an atom-economical step. |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | Provides a more practical measure of the efficiency of a specific experimental procedure. |
| E-Factor | (Total Mass of Waste / Mass of Product) | A lower E-factor indicates a greener process with less waste generation. |
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and recyclable. For the Grignard reaction, which is a likely step in the synthesis of the target compound, anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are traditionally used. sigmaaldrich.com While effective, these solvents have safety and environmental concerns.
Research into alternative, greener solvents is ongoing. For some isoindolinone syntheses, the use of more environmentally benign solvents or even water has been explored. nih.gov The development of solvent-free reaction conditions or the use of alternative energy sources like microwave irradiation can also contribute to a greener synthetic process. researchgate.netresearchgate.net
Scale-Up Considerations for Laboratory Research
Scaling up a chemical synthesis from the laboratory to a larger scale presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, particularly if it involves a Grignard reaction, the following considerations are important.
Heat Transfer: Grignard reactions are often highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. acs.org This can lead to a runaway reaction if not properly controlled. Therefore, careful control of the addition rate of the Grignard reagent and efficient cooling are essential. The use of flow chemistry reactors can offer better control over reaction temperature and mixing.
Mass Transfer: In heterogeneous reactions, such as those involving solid magnesium for Grignard reagent formation, efficient mixing is crucial to ensure a consistent reaction rate. The type of stirrer and the geometry of the reactor can significantly impact mass transfer.
Safety: The handling of pyrophoric reagents like Grignard reagents and flammable solvents requires strict safety protocols, especially on a larger scale. The use of inert atmospheres and appropriate personal protective equipment is mandatory.
Work-up and Purification: The work-up procedure to quench the reaction and isolate the product needs to be scalable. Extraction and purification methods like chromatography, which are common in the lab, may not be practical for large-scale production. Crystallization is often a more viable option for purification on a larger scale.
| Scale-Up Parameter | Challenge | Mitigation Strategy |
| Heat Management | Highly exothermic reactions can lead to thermal runaways. | Controlled addition of reagents, efficient cooling systems, use of flow reactors. |
| Mass Transfer | Inefficient mixing can lead to localized "hot spots" and inconsistent reaction rates. | Optimized reactor and stirrer design, careful control of agitation speed. |
| Safety | Handling of hazardous materials on a larger scale increases risk. | Robust safety protocols, use of closed systems, appropriate personal protective equipment. |
| Product Isolation | Laboratory purification methods may not be scalable. | Development of scalable work-up and purification procedures like crystallization. |
Reaction Mechanisms and Chemical Transformations of 3 Butyl 3 Hydroxy 2 Methylisoindolin 1 One
Mechanistic Pathways of Isoindolinone Formation
The synthesis of the 3-hydroxyisoindolinone core is a critical first step and can be achieved through various strategic approaches. These methods are designed to construct the bicyclic lactam structure efficiently.
A primary and effective method for synthesizing the isoindolinone scaffold is through intramolecular cyclization. researchgate.net This strategy often involves the cyclization of appropriately substituted benzamides. For the formation of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, a plausible precursor would be an N-methyl-2-(pentanoyl)benzamide.
The mechanism typically proceeds via the following steps:
Activation : The process can be mediated by a base or a transition metal catalyst. researchgate.net For instance, a palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been shown to be an effective route. organic-chemistry.org
Nucleophilic Attack : The nitrogen atom of the amide attacks the carbonyl carbon of the ketone (the pentanoyl group in this case).
Ring Closure : This attack results in the formation of the five-membered lactam ring characteristic of the isoindolinone core.
Protonation : Subsequent workup protonates the resulting alkoxide to yield the tertiary hydroxyl group at the C3 position.
Radical-mediated intramolecular coupling of C-H bonds presents another metal-free alternative for constructing the isoindolinone ring system. thieme-connect.com
Table 1: Overview of Intramolecular Cyclization Strategies for Isoindolinone Synthesis
| Catalyst/Mediator | Precursor Type | Key Feature | Reference |
| Palladium Complexes | 2-Iodobenzamides | Mild conditions, good yields | organic-chemistry.org |
| Base-Mediated | N-Alkyl Benzamides | General and widely used approach | researchgate.net |
| Radical Initiators | N,N-dialkyl Benzamides | Metal-free C-H/C-H coupling | thieme-connect.com |
While not a direct method for the initial formation of this compound, intermolecular OH transfer reactions are a significant transformation of existing 3-hydroxyisoindolinones. rsc.org This process is particularly noteworthy for its ability to construct molecules with continuous quaternary carbon centers. rsc.orgrsc.org
In a typical reaction, a 3-hydroxyisoindolinone is reacted with a diazo compound in the presence of a rhodium(II) catalyst. The proposed mechanism involves:
Generation of a rhodium carbene from the diazo compound.
The hydroxyl group of the isoindolinone is eliminated via dehydration. rsc.org
The rhodium carbene reacts with the in-situ generated water to form an oxonium ylide. rsc.org
This ylide then participates in a reaction with an imine intermediate (formed from the isoindolinone), ultimately leading to the formation of a new C-C bond and a product containing adjacent quaternary carbons. rsc.orgrsc.org This method is an atom- and step-economical approach to building complex molecular architectures. rsc.org
Reactivity of the Hydroxyl Group at C3
The hydroxyl group at the C3 position is a key functional handle that allows for a variety of subsequent chemical modifications.
The tertiary alcohol of this compound can be converted into other functional groups through well-established synthetic protocols. These interconversions open avenues for creating a diverse library of derivatives.
Conversion to Halides : The hydroxyl group can be substituted by a halogen (Cl, Br, I). This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. vanderbilt.edu Another common method involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a halide ion (e.g., LiCl, LiBr). ub.edu
Conversion to Esters : Esterification can be accomplished by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine.
Conversion to Ethers : The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis) to form an ether.
Table 2: Reagents for Functional Group Interconversion of C3-OH
| Target Functional Group | Typical Reagent(s) | Reaction Type | Reference |
| Chloride (-Cl) | SOCl₂; Ph₃P/CCl₄ | Nucleophilic Substitution | vanderbilt.edu |
| Bromide (-Br) | PBr₃; Ph₃P/CBr₄ | Nucleophilic Substitution | vanderbilt.edu |
| Sulfonate Ester (-OSO₂R) | TsCl or MsCl, Pyridine | Esterification | ub.edu |
| Azide (-N₃) | Ph₃P, DEAD, NaN₃ | Mitsunobu Reaction | vanderbilt.edu |
Dehydration of this compound involves the elimination of the C3-hydroxyl group and a proton from an adjacent carbon, leading to the formation of an alkene. Specifically, acid-catalyzed dehydration can generate a reactive 3-methyleneisoindolinone intermediate. researchgate.net This transformation is significant as the resulting exocyclic double bond is susceptible to various subsequent reactions, including Michael additions and cycloadditions.
The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, often with heating. nih.gov The process involves the protonation of the hydroxyl group, which then leaves as a water molecule, forming a tertiary carbocation at C3. A subsequent elimination of a proton from the butyl group would yield the corresponding alkene.
Reactivity at the Quaternary Carbon Centers
The C3 atom of this compound is a quaternary carbon center, which presents both challenges and opportunities in synthesis. The construction of such centers can be difficult due to steric hindrance. rsc.orgrsc.org However, their presence is crucial in many pharmaceutically active molecules. rsc.org
Reactivity at this center often involves the hydroxyl group as a leaving group or a reactive partner. As mentioned in Section 3.1.2, rhodium(II)-catalyzed reactions with diazo compounds proceed via intermediates derived from the 3-hydroxyisoindolinone, effectively using the quaternary center as a scaffold to build an adjacent quaternary center. rsc.orgrsc.org
Furthermore, the generation of a carbocation at the C3 position following dehydration makes this quaternary center electrophilic. This reactive intermediate can then be trapped by various nucleophiles. researchgate.net This two-step sequence—dehydration followed by nucleophilic addition—provides a powerful strategy for the synthesis of diverse 3,3-disubstituted isoindolinones, which are important structural motifs in many biologically active compounds. researchgate.net
Stability and Degradation Pathways Under Research Conditions
The stability of this compound is notably influenced by the presence of acid catalysts. Under acidic research conditions, the compound readily undergoes a dehydration reaction, which constitutes a primary degradation pathway. This process involves the elimination of a water molecule from the structure.
The reaction is initiated by the protonation of the hydroxyl group, forming an activated intermediate. Subsequently, the elimination of a water molecule generates a highly reactive N-acyl ketimine intermediate. This intermediate is a key species in the degradation pathway and can then undergo further reactions. The efficiency of this degradation is dependent on the specific acid catalyst used, as well as the solvent and temperature of the reaction system. For instance, studies on analogous 3-alkyl-3-hydroxyisoindolin-1-ones have shown that Brønsted acids are effective in promoting this dehydration. irb.hrresearchgate.net
The general mechanism for the acid-catalyzed degradation is proposed as follows:
Protonation of the 3-hydroxyl group by an acid catalyst.
Elimination of a water molecule to form a resonance-stabilized N-acyl ketimine cation.
Deprotonation from the butyl group at the beta-position to yield the final dehydrated product.
This degradation pathway highlights the inherent instability of the tertiary alcohol moiety within the isoindolinone scaffold under acidic environments.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound
Reactions involving this compound, particularly the acid-catalyzed dehydration, exhibit notable stereoselectivity. The spatial arrangement of the substituents on the newly formed double bond is influenced by the steric environment around the nitrogen atom of the isoindolinone ring.
In the case of this compound, the presence of the methyl group on the nitrogen (the N-substituent) plays a crucial role in determining the stereochemical outcome of the dehydration reaction. Research on similar compounds has demonstrated that the size of the N-substituent directs the orientation of the elimination process. irb.hrresearchgate.net For an N-methyl substituted compound, the dehydration leads to a mixture of stereoisomers, specifically the E and Z isomers of the resulting 3-butylidene-2-methylisoindolin-1-one.
A proposed mechanism suggests that the N-methyl group creates steric hindrance that influences the conformation of the ketimine intermediate. irb.hr This steric pressure favors a transition state where the butyl group is positioned away from the N-methyl group, leading to the preferential formation of one stereoisomer over the other. Specifically, for an N-methyl substituted 3-alkyl-3-hydroxyisoindolin-1-one, the reaction affords an inseparable mixture of two stereoisomers, with the E-isomer being the major product. irb.hrresearchgate.net
The table below summarizes the influence of the N-substituent on the stereochemical outcome of the acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones, based on findings from related compounds.
| N-Substituent | 3-Alkyl Substituent | Stereoisomeric Ratio (E:Z) | Combined Isolated Yield |
|---|---|---|---|
| -H | -CH₃ | Exclusively Z | Not specified |
| -CH₃ | -CH₂CH₂CH₂CH₃ | 7:1 | 96% |
| -CH₂Ph | -CH₃ | 7:1 | Not specified |
The regioselectivity of the dehydration is inherently controlled by the structure of the starting material, with the elimination occurring to form an exocyclic double bond involving the butyl group. The chemoselectivity is also high, with the dehydration of the tertiary alcohol being the predominant reaction under the studied acidic conditions.
The following table details the reaction conditions for the acid-catalyzed dehydration of a model compound, N-methyl-3-ethyl-3-hydroxyisoindolin-1-one, which provides insight into the conditions applicable to this compound.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| MsOH (10) | Acetonitrile | 80 | 0.25 | 96 |
| p-TsOH (10) | Acetonitrile | 80 | 0.25 | 95 |
| BF₃·OEt₂ (10) | Acetonitrile | 80 | 24 | 75 |
| MsOH (5) | Acetonitrile | 80 | 1 | 89 |
| MsOH (1) | Acetonitrile | 80 | 1.5 | 91 |
Advanced Methodologies for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the elucidation of the molecular framework of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one, providing detailed insights into its atomic connectivity, spatial proximities, and dynamic conformational nature.
1D and 2D NMR for Connectivity and Proximity Analysis
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most direct evidence for the compound's structure. In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the isoindolinone core, the N-methyl group, and the butyl chain. The aromatic protons typically appear in the downfield region (δ 7.4-7.8 ppm), exhibiting splitting patterns indicative of their substitution on the benzene (B151609) ring. The N-methyl protons would present as a sharp singlet, while the butyl group protons would show a series of multiplets, with chemical shifts influenced by their proximity to the chiral center and the aromatic ring. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be concentration-dependent.
The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the lactam (around δ 167-171 ppm), the quaternary hemiaminal carbon (C3, around δ 92 ppm), and the carbons of the aromatic ring, the N-methyl group, and the butyl chain. rsc.org
To conclusively assign these signals and establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments is employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks within the butyl group and the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. For instance, an HMBC experiment would show a correlation between the N-methyl protons and the carbonyl carbon, confirming the N-substitution.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally analogous compounds. rsc.org
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.40 - 7.80 | m | - |
| N-CH₃ | ~3.10 | s | - |
| OH | Variable | br s | - |
| Butyl-CH₂ (α) | 2.00 - 2.20 | m | - |
| Butyl-CH₂ (β) | 1.25 - 1.45 | m | - |
| Butyl-CH₂ (γ) | 1.15 - 1.35 | m | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 167.0 - 171.0 |
| Aromatic Quaternary-C | 131.0 - 147.0 |
| Aromatic CH-C | 121.0 - 133.0 |
| C3 (Hemiaminal) | 91.0 - 94.0 |
| N-CH₃ | ~25.0 |
| Butyl-CH₂ (α) | ~39.0 |
| Butyl-CH₂ (β) | ~26.0 |
| Butyl-CH₂ (γ) | ~22.0 |
Dynamic NMR for Conformational Studies
The amide bond within the γ-lactam ring of this compound possesses a partial double bond character, leading to hindered rotation around the C-N bond. This restricted rotation can give rise to different conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes. psu.edu
By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of signals from nuclei close to the amide bond, such as the N-methyl group. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at higher temperatures.
Analysis of the line shapes at different temperatures allows for the determination of the rate constants for the rotational process and, subsequently, the activation energy (ΔG‡) for the rotational barrier. mdpi.com For N-methyl amides, these barriers are typically in the range that is accessible by DNMR studies. Such studies would provide valuable information on the conformational flexibility and stability of the lactam ring system in this compound.
Mass Spectrometry (MS) Applications in Structural Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), is employed to determine the accurate mass of the molecular ion. nih.gov For this compound (C₁₃H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value. A close match, typically within a few parts per million (ppm), confirms the elemental composition of the molecule. rsc.orgnih.gov
Predicted HRMS Data
| Ion | Calculated Exact Mass |
|---|---|
| [C₁₃H₁₇NO₂ + H]⁺ | 220.1332 |
Fragmentation Pattern Analysis for Structural Insights
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and subjected to collision-induced dissociation (CID), provide valuable information about the molecule's structure through the analysis of its fragmentation patterns. researchgate.net For this compound, several characteristic fragmentation pathways can be predicted.
A primary fragmentation pathway for tertiary alcohols is the loss of a water molecule (18 Da) from the protonated molecular ion. libretexts.orgyoutube.com Another expected fragmentation is the α-cleavage, involving the cleavage of the C-C bond adjacent to the hydroxyl group, which would lead to the loss of the butyl group as a neutral radical. libretexts.org Cleavage of the bonds within the isoindolinone core can also occur, providing further structural confirmation.
Predicted Key MS/MS Fragments for [C₁₃H₁₇NO₂ + H]⁺
| m/z | Proposed Fragment Structure/Loss |
|---|---|
| 202.1226 | [M+H - H₂O]⁺ |
| 162.0862 | [M+H - C₄H₁₀]⁺ (Loss of butane (B89635) via α-cleavage) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol, likely broadened due to hydrogen bonding. nist.gov A strong, sharp absorption band characteristic of the amide carbonyl (C=O) stretching in a five-membered lactam ring would appear around 1680-1700 cm⁻¹. researchgate.netnih.gov The C-H stretching vibrations of the aromatic ring and the aliphatic butyl and methyl groups would be observed in the 2850-3100 cm⁻¹ region. The C-N stretching vibration of the amide and C-O stretching of the tertiary alcohol are expected in the fingerprint region (below 1500 cm⁻¹).
The Raman spectrum would also show characteristic bands for these functional groups. The aromatic ring vibrations typically give rise to strong signals in the Raman spectrum. researchgate.net The C=O stretching vibration would also be Raman active. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the molecule.
Predicted Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H (Alcohol) | 3200-3600 (broad) | Weak | Stretching |
| C-H (Aromatic) | 3000-3100 | Strong | Stretching |
| C-H (Aliphatic) | 2850-2960 | Strong | Stretching |
| C=O (Lactam) | 1680-1700 (strong) | Moderate | Stretching |
| C=C (Aromatic) | 1450-1600 | Strong | Stretching |
| C-O (Alcohol) | 1050-1200 | Weak | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound in its crystalline form. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation and packing within the crystal lattice.
The experimental process commences with the growth of a high-quality single crystal of the analyte. This crystal is then subjected to a beam of monochromatic X-rays. The electrons within the crystal diffract the X-rays, producing a unique diffraction pattern. The analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map, from which the positions of the individual atoms can be deduced.
While specific data for this compound is not available, the crystallographic data for a structurally analogous compound, 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one , can serve as an illustrative example of the type of information obtained from such an analysis. nih.gov
Table 1: Representative Crystal Data for an Isoindolinone Derivative
| Parameter | Value nih.gov |
|---|---|
| Chemical Formula | C₁₆H₁₅NO₂ |
| Formula Weight | 253.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.093 (4) |
| b (Å) | 11.604 (4) |
| c (Å) | 21.226 (7) |
| **β (°) ** | 101.777 (5) |
| **Volume (ų) ** | 2674.7 (15) |
| Z | 8 |
This data is for 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one and is presented for illustrative purposes.
From such data, key structural features of this compound could be inferred. The isoindolinone core would likely be nearly planar. The analysis would definitively establish the orientation of the butyl and hydroxyl substituents at the chiral center (C3) relative to the ring system. Furthermore, the study of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial in understanding the solid-state properties of the compound. In the case of 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one, the molecules form centrosymmetric dimers in the crystal via pairs of O—H···O hydrogen bonds. nih.gov
Chiroptical Spectroscopy for Absolute Configuration Assignment
For chiral molecules that exist as a pair of non-superimposable mirror images (enantiomers), determining the absolute configuration is a critical aspect of their characterization. Chiroptical spectroscopy, which encompasses techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides a powerful, non-destructive means to assign the absolute stereochemistry of a molecule in solution.
These methods are based on the differential absorption of left- and right-circularly polarized light by a chiral molecule.
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of circularly polarized light in the UV-Vis region, which corresponds to electronic transitions within the molecule. The resulting ECD spectrum, characterized by positive and negative bands known as Cotton effects, serves as a unique fingerprint of a specific enantiomer.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. VCD spectra provide information about the stereochemistry arising from the vibrational modes of the molecule.
The assignment of absolute configuration using these techniques involves a comparison of the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration (e.g., R or S). These theoretical spectra are typically generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A close match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
For this compound, the process would involve:
A thorough conformational search for both the (R)- and (S)-enantiomers to identify all low-energy conformers.
Quantum chemical calculations to predict the ECD and/or VCD spectra for the Boltzmann-averaged population of conformers for one of the enantiomers.
Experimental measurement of the ECD or VCD spectrum of the sample.
Comparison of the experimental spectrum with the calculated spectrum. If the signs and shapes of the spectral bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
This combined experimental and computational approach has become a reliable standard for the assignment of the absolute configuration of chiral molecules.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Studies of 3 Butyl 3 Hydroxy 2 Methylisoindolin 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in probing the electronic characteristics and geometric parameters of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like "3-Butyl-3-hydroxy-2-methylisoindolin-1-one," DFT calculations are frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netmdpi.com This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net
Calculations would typically yield key electronic parameters. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites. For instance, in similar structures, the negative potential is often localized around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. mdpi.com Mulliken atomic charge analysis can further quantify the charge distribution, often revealing that all hydrogen atoms carry a positive charge. researchgate.net
Table 1: Representative Calculated Electronic Properties for an Isoindolinone Analog using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -748.123 |
| Dipole Moment (Debye) | 3.45 |
| C=O Bond Length (Å) | 1.23 |
| O-H Bond Length (Å) | 0.97 |
| N-CH₃ Bond Length (Å) | 1.46 |
Note: The data in this table is illustrative and based on typical values for structurally similar compounds. It does not represent direct calculations on this compound.
The flexibility of the butyl group and the stereochemistry at the C3 position mean that "this compound" can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. ufms.br This is achieved by systematically rotating the rotatable bonds (like those in the butyl chain) and calculating the potential energy of each resulting conformer.
Energy minimization is then performed on these conformers, typically using DFT methods, to locate the structures corresponding to energy minima on the potential energy surface. The conformer with the lowest calculated energy is considered the most stable ground-state conformation. ufms.br The relative energies of other conformers can be used to determine their population at equilibrium according to the Boltzmann distribution. Factors influencing conformational stability include steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. ufms.br
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations are the standard method for determining the energies and spatial distributions of these frontier orbitals. researchgate.net
Table 2: Representative Frontier Molecular Orbital Data for an Isoindolinone Analog
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Energy Gap (ΔE) | 5.31 |
Note: The data in this table is illustrative and based on typical values for structurally similar compounds. It does not represent direct calculations on this compound.
Molecular Dynamics Simulations
While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. researchgate.net
For a flexible molecule like "this compound," MD simulations can provide a detailed picture of its conformational landscape in a dynamic environment. By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformations and identify the most populated conformational states. researchgate.net This provides a more realistic view of the molecule's flexibility than static energy minimization. Analysis of the simulation trajectory can reveal the range of motion for different parts of the molecule, such as the butyl chain, and identify any persistent intramolecular interactions.
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model how solute-solvent interactions affect the conformation and dynamics of "this compound." researchgate.net For example, simulations can show how water molecules form hydrogen bonds with the hydroxyl and carbonyl groups. The analysis of radial distribution functions from the simulation can quantify the structure of the solvent shell around different parts of the molecule. researchgate.net These simulations can reveal whether specific conformations are stabilized or destabilized by the solvent, providing insights that are crucial for understanding the molecule's behavior in a biological or chemical system.
Molecular Docking and Ligand-Protein Interaction Prediction (for specific targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking studies could elucidate its potential as an inhibitor for various enzymes or a ligand for different receptors.
Studies on a diverse range of isoindolinone derivatives have demonstrated their potential to interact with numerous biological targets. For instance, various isoindolinone analogs have been docked against protein targets such as phosphoinositide 3-kinase gamma (PI3Kγ), tumor necrosis factor-alpha (TNF-α), histone deacetylase (HDAC), vascular endothelial growth factor (VEGF), epidermal growth factor (EGF), and tyrosine kinases. nih.govjmpas.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, in silico molecular docking of ferrocene-substituted isoindolinone derivatives with the Bcl-B protein showed a binding affinity of -6.7 kcal/mol, indicating a strong interaction. researchgate.net
A hypothetical molecular docking study of this compound against a relevant protein target, for instance, a kinase, would likely involve the following steps:
Preparation of the Ligand and Protein: The 3D structure of this compound would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock Vina, the ligand would be docked into the active site of the protein. The simulation would generate multiple possible binding poses.
Analysis of Results: The binding poses would be analyzed based on their predicted binding energies and the interactions formed with the protein's amino acid residues.
The presence of the hydroxyl and carbonyl groups in this compound suggests its potential to form hydrogen bonds, while the butyl and methyl groups could engage in hydrophobic interactions. The following table illustrates the types of interactions that could be predicted for this compound with a hypothetical protein target, based on findings for similar molecules. researchgate.net
| Interaction Type | Potential Interacting Groups on this compound |
| Hydrogen Bonding | Hydroxyl (-OH) group, Carbonyl (C=O) group |
| Hydrophobic Interactions | Butyl chain, Methyl group, Benzene (B151609) ring |
| Pi-Pi Stacking | Benzene ring |
It is important to note that the accuracy of molecular docking predictions can be influenced by the scoring functions used and the flexibility of the protein and ligand. acs.org Therefore, results from docking studies are often further validated by more rigorous computational methods like molecular dynamics simulations or by experimental assays.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds. For a series of compounds including this compound, a QSAR study could be developed to predict a specific biological activity, such as anticancer or anti-inflammatory effects.
QSAR studies on isoindolinone derivatives have been successfully employed to develop predictive models for various biological activities. For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on spiropyrroloquinoline isoindolinone derivatives to understand their antitumor activity. researchgate.netnih.gov These models use steric and electrostatic fields, as well as other descriptors, to build a correlation between the 3D structure of the molecules and their observed activity.
A typical QSAR workflow for a series of isoindolinone analogs, including this compound, would involve:
Data Set Preparation: A set of isoindolinone derivatives with experimentally determined biological activities would be collected.
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation relating the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
The following table presents a hypothetical set of descriptors that could be relevant in a QSAR model for isoindolinone derivatives and their potential influence on biological activity, based on published studies. mdpi.com
| Descriptor | Description | Potential Influence on Activity |
| LogP | Lipophilicity | Affects cell membrane permeability |
| Molecular Weight | Size of the molecule | Can influence binding site accessibility |
| Hydrogen Bond Donors/Acceptors | Capacity for hydrogen bonding | Crucial for specific interactions with target proteins |
| Steric Fields (CoMFA) | Shape of the molecule | Determines the fit within a binding pocket |
| Electrostatic Fields (CoMSIA) | Charge distribution | Governs electrostatic interactions with the target |
The resulting QSAR model could then be used to predict the activity of new, unsynthesized isoindolinone derivatives, thereby guiding the design of more potent compounds. The robustness of a QSAR model is highly dependent on the quality and diversity of the initial dataset. nih.gov
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and identify the rate-determining step.
The synthesis of isoindolinones can be achieved through various routes, including transition metal-catalyzed C-H activation and annulation reactions. researchgate.netnih.gov Computational studies on these types of reactions can provide valuable insights into the reaction mechanism. For example, density functional theory (DFT) calculations can be used to locate transition state structures and calculate their energies.
A plausible synthetic route to this compound could involve the reaction of a suitable phthalide (B148349) derivative with methylamine (B109427), potentially proceeding through an N-acyliminium ion intermediate. nih.gov A computational study of this reaction would involve:
Mapping the Potential Energy Surface: The geometries of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate would be optimized.
Analyzing Transition States: The geometry of the transition states would be analyzed to understand the bonding changes that occur during the reaction.
The following table provides a hypothetical example of the energetic data that could be obtained from a computational study of a key step in the synthesis of an isoindolinone derivative.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Product | -20.3 |
Such computational analyses can help in understanding the factors that control the reaction's feasibility and selectivity, and can guide the optimization of reaction conditions to improve the yield of the desired product. Computational studies have revealed the importance of stabilizing intermediate species in the synthesis of isoindolinones, for instance, through the action of a catalyst. researchgate.net
Mechanistic Investigations of in Vitro Biological Activity of Isoindolinone Derivatives
High-Throughput Screening Methodologies for Biological Target Identification
High-throughput screening (HTS) is a foundational process in drug discovery that utilizes automation to rapidly test the biochemical or biological activity of a large number of compounds. nih.govyoutube.com This methodology is employed to identify "hits"—compounds that interact with a specific biological target or elicit a desired cellular response. nih.gov HTS campaigns are conducted in multi-well plates (often in 384- or 1536-well formats) and are essential for screening large chemical libraries against targets like enzymes, receptors, or entire cellular pathways. eurofinsdiscovery.com
Despite the utility of this method for discovering bioactive molecules, a search of scientific literature reveals no published studies where 3-Butyl-3-hydroxy-2-methylisoindolin-1-one has been included in a high-throughput screening campaign to identify its biological targets.
In Vitro Enzyme Inhibition Assays
In vitro enzyme inhibition assays are critical for characterizing the interaction between a compound and a specific enzyme. These assays measure the degree to which a molecule can reduce the activity of an enzyme, providing insights into its potential therapeutic efficacy.
Investigation of SARS-CoV-2 3CLpro Inhibition Mechanisms
The 3C-like protease (3CLpro) is an essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development. mdpi.com Numerous studies have employed in vitro enzymatic assays, often based on fluorescence resonance energy transfer (FRET), to identify and characterize inhibitors of 3CLpro. nih.gov These inhibitors can block viral replication by preventing the processing of viral polyproteins. mdpi.com However, there is no available research demonstrating that this compound has been tested for inhibitory activity against SARS-CoV-2 3CLpro.
Inhibition Kinetics and Binding Affinity Determination
To understand how an inhibitor functions, researchers determine its inhibition kinetics (e.g., competitive, non-competitive) and binding affinity (often expressed as Kᵢ or IC₅₀ values). This data clarifies the inhibitor's mechanism of action and potency. For the broader class of isoindolinone derivatives, some compounds have been evaluated as inhibitors of various enzymes, such as carbonic anhydrase. nih.gov However, for this compound specifically, no studies on its enzyme inhibition kinetics or binding affinity for any enzyme target have been published.
Cell-Based Assays for Cellular Pathway Modulation
Cell-based assays are vital for understanding how a compound affects cellular processes within a more biologically relevant context than purified enzyme assays.
Oxidative Stress Response Pathways (e.g., NRF2 signaling)
The NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of the cellular antioxidant response. mdpi.com Activation of NRF2 can protect cells from oxidative stress, a process implicated in numerous diseases. tandfonline.com Certain classes of isoindolinone and isoindoline-dione derivatives have been shown to modulate the NRF2 pathway. tandfonline.comtandfonline.comnih.gov These studies often measure the expression of NRF2-dependent genes to quantify a compound's activity. tandfonline.com Nevertheless, no research has been conducted to investigate whether this compound can modulate the NRF2 signaling pathway or other oxidative stress responses.
Cell Viability and Proliferation Assays (e.g., MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity. acs.org Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the quantity of which is proportional to the number of viable cells. acs.org This assay is frequently used to evaluate the potential anticancer or cytotoxic effects of novel compounds. Studies on other, different isoindolinone derivatives have utilized the MTT assay to determine their impact on cancer cell lines. acs.org However, there are no published results from MTT assays or other cell viability studies for this compound.
Apoptosis and Necrosis Pathway Analysis (in vitro)
The potential for this compound to influence programmed cell death is an area of significant interest. Studies on analogous compounds, such as Dl-3-n-butylphthalide (NBP), have demonstrated neuroprotective effects by inhibiting apoptosis. nih.gov In vitro models of neuronal oxidative stress injury have shown that NBP pretreatment can significantly inhibit the reduction in cell viability and the production of reactive oxygen species. nih.gov
Furthermore, NBP has been observed to suppress the expression of pro-apoptotic genes like Bax and Bnip3. nih.gov This is accompanied by a reversal of the reduction in mitochondrial membrane potential and the inhibition of caspase-3 activation, key events in the apoptotic cascade. nih.gov Another related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has been shown to induce apoptosis and cause cell cycle arrest in tumor cell lines, suggesting that the core isoindolinone structure can be a scaffold for compounds that modulate apoptosis.
These findings suggest that this compound may possess the capability to modulate apoptotic pathways, a characteristic that warrants further specific investigation.
Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms
The specific receptor binding profile of this compound has not been fully elucidated. However, research on other hydroxylated and substituted heterocyclic compounds provides insights into potential interactions. For instance, studies on a series of 3-benzylaminomorphinan derivatives have highlighted the critical role of the 3-hydroxy group in achieving high binding affinity for opioid receptors. nih.gov The presence of a hydroxyl group can facilitate hydrogen bonding interactions within the receptor's binding pocket, significantly influencing ligand affinity and selectivity. nih.gov
In the context of isoindolinone derivatives, the substituent groups on the core structure are expected to play a pivotal role in defining receptor specificity. For example, certain indolinone derivatives have been synthesized and evaluated as ligands for dopamine (B1211576) D4 receptors. While not directly applicable to the compound , this demonstrates the potential for the isoindolinone scaffold to be tailored for specific receptor targets. The butyl and methyl groups, along with the hydroxyl group on this compound, would collectively determine its steric and electronic properties, and thus its potential receptor interactions.
Receptor Binding of Related Compounds
| Compound | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan | Opioid Receptors (MOR, KOR, DOR) | High binding affinity and selectivity for MOR. | nih.gov |
| 2-(3′-Hydroxybenzyl)amino-17-cyclopropylmethylmorphinan | Opioid Receptors (MOR, KOR, DOR) | KOR-selective ligand. | nih.gov |
Gene Expression Profiling and Proteomic Analysis (in vitro cellular models)
The influence of isoindolinone derivatives on gene and protein expression is a key aspect of their mechanism of action, particularly in the context of inflammation and apoptosis. For instance, the anti-inflammatory effects of the related compound 3-(3-hydroxyphenyl)-indolin-2-one have been linked to its ability to modulate the expression of pro-inflammatory genes. nih.gov In in vitro studies using RAW264.7 macrophage cells, this compound was found to suppress the mRNA expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. nih.gov
Furthermore, as mentioned previously, Dl-3-n-butylphthalide has been shown to inhibit the expression of the pro-apoptotic genes Bax and Bnip3. nih.gov This modulation of gene expression is a critical component of its neuroprotective effects. Proteomic analyses of cells treated with such compounds would likely reveal changes in the levels of proteins involved in key signaling pathways, such as those related to apoptosis (e.g., caspases) and inflammation (e.g., cyclooxygenases). While specific data for this compound is not available, these findings with structurally similar molecules suggest that it could similarly impact gene and protein expression profiles in relevant in vitro cellular models.
Gene Expression Modulation by Related Indolinone Derivatives
| Compound | Cell Line | Affected Genes | Effect | Reference |
|---|---|---|---|---|
| 3-(3-hydroxyphenyl)-indolin-2-one | RAW264.7 | IL-6, TNF-α | Suppressed mRNA expression | nih.gov |
| Dl-3-n-butylphthalide | PC12 | Bax, Bnip3 | Inhibited expression | nih.gov |
Mechanistic Studies of Anti-Inflammatory or Neuroprotective Effects (in vitro)
The potential anti-inflammatory and neuroprotective properties of this compound can be inferred from studies on related compounds. The anti-inflammatory mechanism of 3-(3-hydroxyphenyl)-indolin-2-one has been elucidated in vitro. This compound was found to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov This inhibitory effect is mediated through the attenuation of the Akt, MAPK, and NF-κB signaling pathways. nih.gov
In terms of neuroprotection, Dl-3-n-butylphthalide has demonstrated significant effects in vitro by mitigating oxidative stress. nih.gov It has been shown to protect neuronal cells from hydrogen peroxide-induced injury by reducing the production of reactive oxygen species. nih.gov The neuroprotective mechanism of NBP also involves the regulation of the mitochondrial apoptotic pathway. nih.gov These studies suggest that the isoindolinone core structure can serve as a foundation for developing compounds with potent anti-inflammatory and neuroprotective activities. The specific substitutions on this compound would fine-tune these potential effects.
In Vitro Anti-Inflammatory and Neuroprotective Effects of Related Compounds
| Compound | Activity | In Vitro Model | Key Mechanistic Findings | Reference |
|---|---|---|---|---|
| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of NO production; suppression of IL-6 and TNF-α; attenuation of Akt, MAPK, and NF-κB signaling. | nih.gov |
| Dl-3-n-butylphthalide | Neuroprotective | Hydrogen peroxide-induced injury in PC12 cells | Inhibition of oxidative stress; inhibition of apoptosis via modulation of Bax, Bnip3, and caspase-3. | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of C3 Substitution (e.g., Butyl group) on Activity
The substitution at the C3 position of the isoindolinone ring plays a critical role in determining the compound's biological activity and selectivity. This position often projects into a binding pocket of a target protein, where it can make crucial hydrophobic or van der Waals contacts.
The butyl group in 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is a moderately sized, lipophilic substituent. Its impact on activity can be understood by comparing it with other alkyl or aryl groups at the same position in related isoindolinone series.
Hydrophobicity and Potency : Increasing the length and lipophilicity of the alkyl chain at C3 can enhance binding affinity for targets with hydrophobic pockets, often leading to increased potency. Studies on related heterocyclic compounds have shown that varying the length of alkyl chains can significantly influence cytotoxicity and antimicrobial activity. journaljpri.com
Steric Bulk : The size and shape of the C3 substituent must be complementary to the topology of the target's binding site. A butyl group may provide an optimal fit in some pockets, while smaller (e.g., methyl, ethyl) or larger (e.g., benzyl, substituted phenyl) groups may be preferred for others. For example, in the design of MDM2 inhibitors, a C3-chlorophenyl ring was found to occupy the 'Trp pocket' of the protein effectively. acs.org
Selectivity : Modifying the C3-substituent can also influence selectivity between different biological targets (e.g., different enzyme isoforms). A substituent that is optimal for one target may cause steric clashes or unfavorable interactions in the binding site of another.
The table below illustrates hypothetical SAR data for C3-substitutions based on general principles observed in isoindolinone and related scaffolds.
| C3-Substituent | Lipophilicity (LogP) | Steric Bulk | Hypothetical Target Affinity | Rationale |
| Methyl | Low | Small | Moderate | May not fully occupy a hydrophobic pocket. |
| Butyl | Moderate | Medium | High | Potentially optimal balance of size and lipophilicity for hydrophobic interactions. |
| Phenyl | High | Large | Variable | Can introduce π-stacking interactions but may be too bulky for some targets. acs.org |
| tert-Butyl | High | Bulky | Low | May introduce steric hindrance, preventing optimal binding. |
Role of the Hydroxyl Group in Molecular Interactions
The C3-hydroxyl group is a key functional group capable of forming specific and directional interactions with a biological target. researchgate.net Its presence can significantly influence binding affinity and specificity.
Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). science.gov This allows it to form strong, orienting interactions with polar residues (e.g., aspartate, glutamate, serine, histidine) in a protein's active site. This dual capability is a common feature in many potent enzyme inhibitors. nih.gov
Chirality : The C3-carbon becomes a stereocenter when the hydroxyl group is present and the other substituent is not hydrogen. The stereochemistry (R vs. S configuration) at this center is often crucial for biological activity. One enantiomer typically shows significantly higher potency than the other because it can achieve a more favorable three-dimensional orientation in the chiral environment of the binding site.
Solubility and Physicochemical Properties : The introduction of a polar hydroxyl group can improve the aqueous solubility of the molecule, which can be a beneficial property for drug candidates.
In many classes of enzyme inhibitors, such as those for histone deacetylases (HDACs), a hydroxyl group is a critical component of the "zinc-binding group," directly coordinating with a zinc ion in the enzyme's active site. nih.gov While the specific target of this compound is not defined here, the C3-hydroxyl group represents a primary point for strong polar interactions. science.gov Its removal or replacement with a non-polar group (e.g., hydrogen or methoxy) would be expected to dramatically decrease binding affinity if hydrogen bonding is a key part of the binding mode.
Influence of N2 Substitution (e.g., Methyl group) on Biological Activity
The substituent on the N2-nitrogen of the isoindolinone ring can modulate the molecule's physicochemical properties and introduce additional points of interaction with the target.
Modulation of Potency : In the context of acetylcholinesterase inhibitors based on the related isoindoline-1,3-dione scaffold, modifications at the nitrogen atom significantly influenced inhibitory activity. nih.gov The N-substituent can occupy a specific sub-pocket of the binding site or alter the electronic properties of the core structure.
Vector for Further Modification : The N2-position provides a convenient vector to attach larger groups or linkers. This strategy is used to design dual-target inhibitors or to introduce functionalities that can reach adjacent binding pockets on the target's surface.
The table below summarizes the potential impact of different N2-substituents on the biological profile of the isoindolinone scaffold.
| N2-Substituent | Size | Potential Impact on Activity | Rationale |
| -H (unsubstituted) | Minimal | May allow a key hydrogen bond; may be metabolically liable. | The N-H can act as a hydrogen bond donor. |
| -Methyl | Small | Good starting point; blocks N-H interaction, adds slight lipophilicity. | Often used to improve metabolic stability and cell permeability over N-H analogs. |
| -Ethyl | Small | Similar to methyl, may probe slightly larger pockets. | Incremental increase in size and lipophilicity. |
| -Benzyl | Large | Can introduce significant hydrophobic or π-stacking interactions. | Probes for larger, often aromatic, binding pockets. nih.gov |
Pharmacophore Model Development from SAR Data
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. cambridge.org By analyzing the SAR data from a series of active isoindolinone analogues, a pharmacophore model can be developed.
For the this compound scaffold, a hypothetical pharmacophore model would likely include:
A Hydrogen Bond Donor/Acceptor Feature: Corresponding to the C3-hydroxyl group.
A Hydrophobic/Aliphatic Feature: Representing the C3-butyl group.
An Aromatic Ring Feature: Representing the benzene (B151609) ring of the isoindolinone core.
A Hydrogen Bond Acceptor Feature: From the C1-carbonyl oxygen.
This model serves as a 3D query to screen virtual compound libraries for new molecules that match the pharmacophoric features, potentially leading to the discovery of novel hits with different chemical scaffolds. sapub.orgresearchgate.net The development of such models is a key step in rational drug design when the 3D structure of the target is unknown. cambridge.org
Design Strategies for Enhanced Selectivity and Potency (in vitro)
Based on the SAR principles discussed, several strategies can be employed to design analogues of this compound with improved potency and selectivity.
C3-Group Optimization : The butyl group can be replaced with other functionalities to optimize hydrophobic interactions or introduce new ones. This could include branched alkyl chains (e.g., isobutyl, sec-butyl) to probe pocket shape, cyclic groups (e.g., cyclohexyl) to add conformational rigidity, or small aromatic rings (e.g., phenyl, pyridyl) to explore potential π-stacking interactions. acs.org
Bioisosteric Replacement of the Hydroxyl Group : If the hydroxyl group is primarily acting as a hydrogen bond donor, it could be replaced with other donor groups like an amine (-NH2). If it functions as a zinc-binding group, it could be replaced with other known zinc-binders like a hydroxamic acid or a thiol.
Exploration of the N2-Substituent : The methyl group can be extended to include longer alkyl chains or functional groups (e.g., -CH2CH2OH, -CH2-Cyclopropyl) to probe for additional interactions outside the primary binding pocket. This approach has been successful in optimizing inhibitors for targets like PARP1. nih.gov
Aromatic Ring Substitution : Adding substituents (e.g., fluorine, chlorine, methoxy) to the benzene ring of the isoindolinone core can modulate the electronic properties of the scaffold and create new interactions with the target protein, potentially enhancing both potency and selectivity.
By systematically applying these design strategies and iteratively testing the resulting compounds, researchers can refine the molecular structure to achieve optimal biological activity.
Derivatization Strategies and Analog Development
Synthesis of Novel Analogs of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one
The synthesis of the parent compound, this compound, is typically achieved through the nucleophilic addition of an organometallic reagent to an N-substituted phthalimide (B116566). This foundational reaction provides a straightforward entry point for creating a diverse range of analogs by varying the nucleophile.
The primary route involves the reaction of N-methylphthalimide with a butyl-containing organometallic reagent, such as n-butyllithium or butylmagnesium bromide, in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). This approach can be readily adapted to synthesize novel analogs by replacing the butyl nucleophile with other organometallic reagents. This allows for the introduction of various alkyl, alkenyl, alkynyl, and aryl groups at the C-3 position, directly replacing the butyl group. The hydroxyl group at C-3 is an intrinsic result of the workup of this reaction.
A summary of potential C-3 analogs synthesized via this method is presented below.
| Analog Type | Organometallic Reagent Example | Resulting C-3 Substituent | Potential Application |
| Alkyl Analogs | Isopropylmagnesium chloride | Isopropyl | Probing steric bulk at C-3 |
| Aryl Analogs | Phenylmagnesium bromide | Phenyl | Introducing aromatic interactions |
| Alkenyl Analogs | Vinylmagnesium bromide | Vinyl | Exploring unsaturated functionalities |
| Alkynyl Analogs | Ethynylmagnesium bromide | Ethynyl | Introducing linear, rigid groups |
Furthermore, more complex isoindolinone cores can be constructed using modern synthetic methods, such as transition metal-catalyzed reactions, including palladium-catalyzed intramolecular cyclizations of 2-iodobenzamides. nih.gov These methods offer alternative pathways to construct the core scaffold, sometimes allowing for the introduction of diversity elements at different stages of the synthesis.
Strategies for Modifying Substituents on the Aromatic Ring
Functionalization of the aromatic ring of the this compound scaffold is a critical strategy for fine-tuning electronic properties, solubility, and metabolic stability, as well as for exploring potential new binding interactions with a biological target. Standard electrophilic aromatic substitution reactions can be employed, with the existing isoindolinone core directing the position of new substituents. The amide group of the isoindolinone ring is generally an ortho-, para-directing group.
Common derivatization reactions for the aromatic ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), which provides a handle for further functionalization (e.g., amidation, sulfonylation).
Halogenation: Introduction of chloro (-Cl), bromo (-Br), or iodo (-I) substituents using appropriate reagents (e.g., N-chlorosuccinimide, bromine, N-iodosuccinimide). Halogens can alter the electronic profile and serve as points for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst. This can be used to add further carbon-based chains or rings.
The table below outlines potential aromatic ring modifications.
| Reaction | Reagents | Substituent | Purpose of Modification |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Electronic modification; precursor for an amino group |
| Bromination | Br₂, FeBr₃ | -Br | Altering lipophilicity; handle for cross-coupling |
| Acylation | CH₃COCl, AlCl₃ | -COCH₃ | Introducing a ketone for further derivatization |
Introduction of Heterocyclic Moieties
Incorporating heterocyclic rings into the structure of this compound can significantly impact its pharmacological profile by introducing new hydrogen bonding capabilities, altering polarity, and providing vectors for new interactions with target proteins. Several strategies can be employed to introduce these moieties.
At the C-3 Position: Utilizing a heteroaromatic organometallic reagent (e.g., 2-pyridyl-lithium, 3-thienylmagnesium bromide) in the initial synthesis instead of a butyl-based reagent would directly install a heterocyclic ring at the C-3 position.
On the Aromatic Ring: For a pre-formed isoindolinone bearing a halogen (e.g., bromine) on its aromatic ring, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction (coupling with a heterocyclic boronic acid) or the Buchwald-Hartwig amination (coupling with a nitrogen-containing heterocycle) are powerful tools. mdpi.com
At the N-2 Position: While the parent compound has a methyl group, synthetic routes starting from phthalimide could use a substituted alkyl halide containing a heterocycle (e.g., 2-(bromomethyl)pyridine) to generate N-heterocyclic analogs.
Generation of Focused Compound Libraries for Screening
To efficiently explore the structure-activity relationships of the this compound scaffold, the generation of a focused compound library is a highly effective approach. researchgate.netacs.orgnih.gov This involves the systematic and combinatorial synthesis of a collection of related analogs where specific positions on the molecule are varied. Such libraries are designed to maximize chemical diversity around the core scaffold to increase the probability of identifying compounds with desired biological activity during screening. researchgate.net
A focused library based on the target compound could be designed by varying three key points of diversity:
R¹ (C-3 Substituent): Varied by using a range of organometallic reagents in the initial synthetic step.
R² (N-2 Substituent): Varied by starting with different N-substituted phthalimides.
R³ (Aromatic Substituent): Varied through electrophilic substitution or by using appropriately substituted phthalic anhydride (B1165640) precursors.
A hypothetical design for a focused library is shown below.
| Scaffold Position | Diversity Element | Examples of Building Blocks |
| R¹ (at C-3) | Organometallic Reagents | n-BuLi, PhMgBr, Cyclopropyl-MgBr, 2-Thienyl-Li |
| R² (at N-2) | N-Substituted Phthalimides | N-Methyl, N-Ethyl, N-Benzyl, N-(2-methoxyethyl)phthalimide |
| R³ (on Aromatic Ring) | Substituted Phthalic Anhydrides | 4-Fluorophthalic anhydride, 4-Methoxyphthalic anhydride |
This combinatorial approach allows for the rapid generation of hundreds of distinct compounds, which can then be subjected to high-throughput screening to identify initial "hit" compounds. researchgate.net
Probing Structural Requirements for Specific Biological Interactions
The synthesis and screening of analogs of this compound provide the data necessary to probe the structural requirements for biological activity and to develop a structure-activity relationship (SAR) model. nih.govnih.gov SAR analysis systematically evaluates how specific chemical modifications affect the potency, selectivity, or other properties of the compounds.
Key structural features of the parent compound and the rationale for their modification are outlined in the table below.
| Structural Feature | Modification Strategy | Information Gained from SAR |
| C-3 Butyl Group | Vary length (e.g., ethyl, hexyl), branching (e.g., isobutyl, tert-butyl), and type (e.g., phenyl, cyclopropyl). | Defines the size, shape, and lipophilicity of the binding pocket at this position. |
| C-3 Hydroxyl Group | Acylation (to form an ester), etherification (to form an ether), or removal (to form a de-hydroxy analog). | Determines the importance of this group as a hydrogen bond donor or acceptor. |
| N-2 Methyl Group | Replace with larger alkyl groups (e.g., ethyl, benzyl) or functionalized chains. | Probes for steric tolerance and potential for additional interactions near the nitrogen atom. |
| Aromatic Ring | Introduce electron-donating or electron-withdrawing groups at various positions. | Maps the electronic and steric requirements of the binding site around the aromatic core. |
By correlating these structural changes with biological data, researchers can build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for activity and guides the design of next-generation analogs with improved properties.
Q & A
Q. How to design derivatives for targeting specific biological pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
